7-Phenyl-4-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile
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Overview
Description
7-Phenyl-4-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-7-carbonitrile is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities, including antitumor, antiviral, anti-inflammatory, analgesic, and antibacterial properties . The unique structure of this compound, which includes a benzothieno ring fused with a pyrimidine ring, makes it an interesting subject for scientific research and potential therapeutic applications.
Preparation Methods
The synthesis of 7-Phenyl-4-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-7-carbonitrile typically involves the condensation of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide . This reaction produces 4-oxo-7-phenyl-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine-7-carbonitrile, which is then treated with phosphoryl chloride to obtain the corresponding 4-chloro derivative . Further reactions with secondary amines or hydrazine hydrate lead to the formation of various derivatives .
Chemical Reactions Analysis
7-Phenyl-4-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-7-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom or the nitrile group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-Phenyl-4-sulfanyl-5,6,7,8-tetrahydro1
Mechanism of Action
The mechanism of action of 7-Phenyl-4-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, it can modulate the activity of receptors by acting as an agonist or antagonist . These interactions lead to various biological effects, including anti-inflammatory, antiviral, and anticancer activities .
Comparison with Similar Compounds
Similar compounds to 7-Phenyl-4-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-7-carbonitrile include other thienopyrimidines and benzothienopyrimidines. Some examples are:
- 4-Oxo-7-phenyl-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine-7-carbonitrile
- 7-Methyl-4-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidine
- N-{2-[(Difluoromethyl)sulfanyl]phenyl}-2-(7-methyl-4-oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their biological activities and applications .
Properties
Molecular Formula |
C17H13N3S2 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
7-phenyl-4-sulfanylidene-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C17H13N3S2/c18-9-17(11-4-2-1-3-5-11)7-6-12-13(8-17)22-16-14(12)15(21)19-10-20-16/h1-5,10H,6-8H2,(H,19,20,21) |
InChI Key |
CSDYJNWAEZOYTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2=C1C3=C(S2)N=CNC3=S)(C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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